5-(Difluoromethyl)furan-2-carboxylic acid

Übersicht

Beschreibung

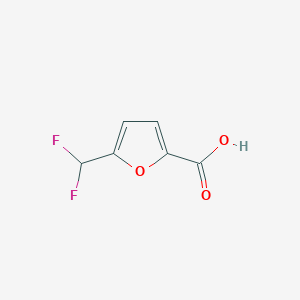

5-(Difluoromethyl)furan-2-carboxylic acid is an organic compound with the molecular formula C6H4F2O3 and a molecular weight of 162.09 g/mol It is characterized by the presence of a furan ring substituted with a difluoromethyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)furan-2-carboxylic acid typically involves the introduction of a difluoromethyl group into a furan ring followed by carboxylation. One common method involves the reaction of furan with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. Subsequent carboxylation of the furan ring yields the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Difluoromethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may produce 5-(difluoromethyl)furan-2-methanol .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(Difluoromethyl)furan-2-carboxylic acid has garnered attention in drug design due to its structural properties that can influence biological activity. The presence of difluoromethyl groups enhances the lipophilicity and metabolic stability of compounds, making them more effective as pharmaceuticals.

- Antimicrobial Activity : This compound is recognized as a metabolite of nitrofurantoin, an antibiotic used to treat urinary tract infections. Its structure contributes to its bioactivity, providing insights into the development of new antimicrobial agents .

- Bioisosteric Applications : In drug design, bioisosteres are often employed to improve the efficacy and reduce toxicity. The incorporation of difluoromethyl groups can serve as a strategic modification to enhance the potency of existing drugs, particularly those targeting viral infections .

Agrochemicals

The unique chemical properties of this compound make it a candidate for use in agrochemical formulations.

- Herbicides and Pesticides : Research indicates that modifications to furan derivatives can lead to improved herbicidal and pesticidal activities. The difluoromethyl substitution may enhance the binding affinity to target enzymes or receptors in plants and pests .

Materials Science

The compound's potential extends into materials science, particularly in the development of polymers and other advanced materials.

- Polymer Production : this compound can be utilized as a monomer in synthesizing biodegradable polymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Nitrofurantoin | Antimicrobial | |

| 3-Methyl-2-furoic acid | Antitumor |

Table 2: Polymer Properties

| Polymer Type | Monomer Used | Properties Enhanced |

|---|---|---|

| Polyethylene Furanoate | Furan-2,5-dicarboxylic acid | Biodegradability |

| Styrene Copolymer | This compound | Thermal stability |

Wirkmechanismus

The mechanism of action of 5-(Difluoromethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The furan ring structure allows for interactions with various biological molecules, potentially affecting metabolic processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-(Difluoromethyl)furan-2-carboxylic acid include:

Furan-2-carboxylic acid: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.

5-(Chloromethyl)furan-2-carboxylic acid: Contains a chloromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.

Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups, making it more acidic and reactive in different contexts.

Uniqueness

The presence of the difluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

5-(Difluoromethyl)furan-2-carboxylic acid is an organic compound notable for its unique furan ring structure, which is substituted with a difluoromethyl group and a carboxylic acid functional group. Its molecular formula is C6H4F2O3, and it has a molecular weight of approximately 162.09 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

The difluoromethyl group enhances the electrophilicity of the compound, making it reactive towards nucleophiles. This property suggests that this compound may participate in various chemical reactions that could lead to bioactive derivatives.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Toxicity : The compound has been noted for its potential toxicity, including acute toxicity warnings such as harmful effects if swallowed and skin irritation.

- Antimicrobial Properties : Compounds with structural similarities often display antimicrobial properties, indicating that this compound may also possess bioactive characteristics worth exploring further.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(Trifluoromethyl)furan-2-carboxylic acid | Contains a trifluoromethyl group | More electronegative; potentially more reactive |

| 5-Methylfuran-2-carboxylic acid | Contains a methyl group | Lacks fluorine; different electronic properties |

| 5-(Chloromethyl)furan-2-carboxylic acid | Contains a chloromethyl group | Less electronegative than fluorine |

The presence of the difluoromethyl group in this compound provides distinct reactivity patterns compared to these similar compounds, making it a unique candidate for various chemical applications.

Eigenschaften

IUPAC Name |

5-(difluoromethyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O3/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFNVXVMUIBVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.